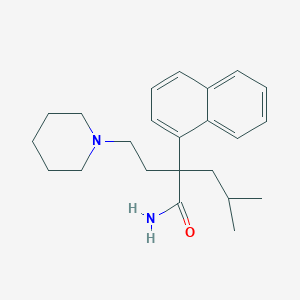

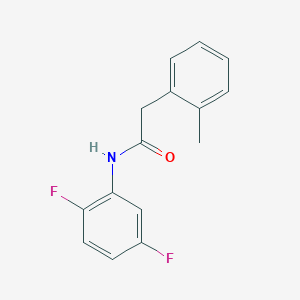

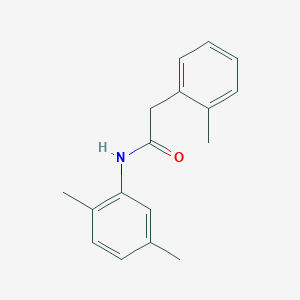

![molecular formula C19H24N2O B239678 N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide, also known as Lidocaine, is a local anesthetic that is widely used in the medical field. It was first synthesized in the year 1943 by Swedish chemist Nils Löfgren. Lidocaine is a member of the amide class of local anesthetics and is commonly used for pain relief during minor surgical procedures.

Applications De Recherche Scientifique

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide is widely used in scientific research for its local anesthetic properties. It is commonly used to block the action potential of neurons in vitro and in vivo. N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide is also used to study the role of sodium channels in the nervous system. It has been shown to block both TTX-sensitive and TTX-resistant sodium channels. N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide has also been used in studies to investigate the effects of local anesthesia on wound healing.

Mécanisme D'action

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide works by blocking voltage-gated sodium channels in the nervous system. It binds to the intracellular side of the sodium channel, preventing the influx of sodium ions into the neuron. This blocks the action potential and prevents the neuron from transmitting signals. N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide has a higher affinity for sodium channels in their inactivated state, which is why it is more effective at blocking action potentials in rapidly firing neurons.

Biochemical and physiological effects:

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide has a number of biochemical and physiological effects. It can cause vasodilation and hypotension, and can also cause respiratory depression at high doses. N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide can also cause local tissue damage if injected improperly. However, when used properly, it is a safe and effective local anesthetic.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide is a commonly used local anesthetic in lab experiments due to its effectiveness and low cost. However, it does have some limitations. N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide has a relatively short duration of action, which can make it difficult to use in experiments that require longer periods of anesthesia. It can also be difficult to control the depth of anesthesia with N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide, as it has a narrow therapeutic window.

Orientations Futures

There are a number of potential future directions for research involving N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide. One area of interest is the development of new local anesthetics with longer durations of action. Another area of interest is the development of more selective sodium channel blockers. Finally, there is interest in studying the effects of local anesthesia on wound healing, and in developing new techniques to improve the efficacy of local anesthesia in clinical settings.

Conclusion:

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide, or N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide, is a widely used local anesthetic in the medical field. It is also commonly used in scientific research for its ability to block action potentials in neurons. N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide works by blocking voltage-gated sodium channels in the nervous system, and has a number of biochemical and physiological effects. While N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide has some limitations, it is a safe and effective local anesthetic that will likely continue to be used in both clinical and research settings for years to come.

Méthodes De Synthèse

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethyl-N-chloroacetylaniline. This intermediate is then reacted with diethylamine to form N-[2-(diethylamino)-1-(2,6-dimethylphenyl)ethyl]-N-methylpropanamide. Finally, the resulting compound is reacted with methyl iodide to form N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide.

Propriétés

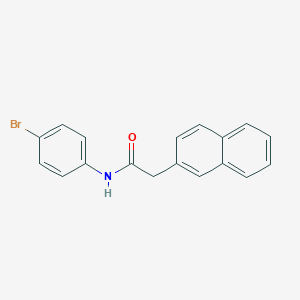

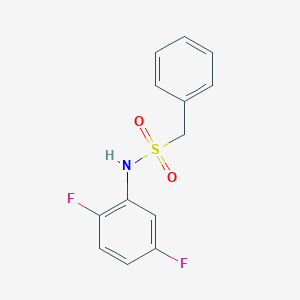

Nom du produit |

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide |

|---|---|

Formule moléculaire |

C19H24N2O |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide |

InChI |

InChI=1S/C19H24N2O/c1-5-21(6-2)17-11-12-18(15(4)13-17)20-19(22)16-9-7-14(3)8-10-16/h7-13H,5-6H2,1-4H3,(H,20,22) |

Clé InChI |

SLBDEGYCHBFLJZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C)C |

SMILES canonique |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.